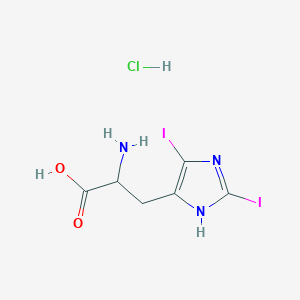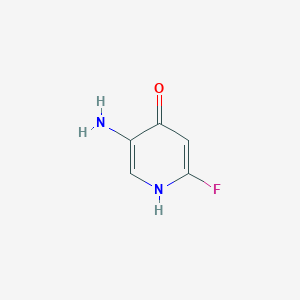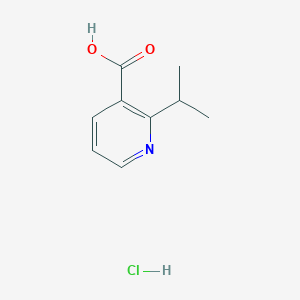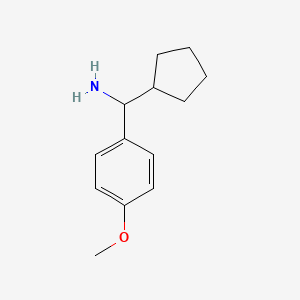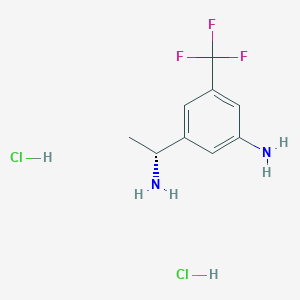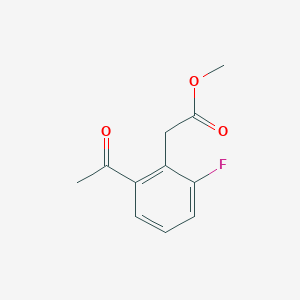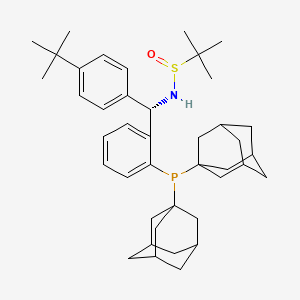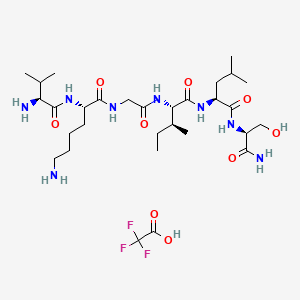
11-((2,5-Dioxopyrrolidin-1-yl)oxy)-11-oxoundecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-((2,5-Dioxopyrrolidin-1-yl)oxy)-11-oxoundecanoic acid is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that includes a pyrrolidinone ring, which contributes to its reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-((2,5-Dioxopyrrolidin-1-yl)oxy)-11-oxoundecanoic acid typically involves the reaction of undecanoic acid with 2,5-dioxopyrrolidin-1-yl. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
11-((2,5-Dioxopyrrolidin-1-yl)oxy)-11-oxoundecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The pyrrolidinone ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
11-((2,5-Dioxopyrrolidin-1-yl)oxy)-11-oxoundecanoic acid has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of polymers and other advanced materials .
Mecanismo De Acción
The mechanism of action of 11-((2,5-Dioxopyrrolidin-1-yl)oxy)-11-oxoundecanoic acid involves its interaction with specific molecular targets. The compound can form covalent bonds with amino groups in proteins, leading to modifications that affect protein function. This reactivity is due to the presence of the pyrrolidinone ring, which acts as an electrophile in these reactions .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dioxopyrrolidin-1-yl acrylate: Known for its use as a protein crosslinker.
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: Recognized for its anticonvulsant properties.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: Used in monoclonal antibody production .
Uniqueness
What sets 11-((2,5-Dioxopyrrolidin-1-yl)oxy)-11-oxoundecanoic acid apart is its specific structure that allows for versatile reactivity and applications. Its ability to form stable covalent bonds with proteins makes it particularly valuable in biochemical research and therapeutic development .
Propiedades
Fórmula molecular |
C15H23NO6 |
|---|---|
Peso molecular |
313.35 g/mol |
Nombre IUPAC |
11-(2,5-dioxopyrrolidin-1-yl)oxy-11-oxoundecanoic acid |
InChI |
InChI=1S/C15H23NO6/c17-12-10-11-13(18)16(12)22-15(21)9-7-5-3-1-2-4-6-8-14(19)20/h1-11H2,(H,19,20) |
Clave InChI |
KJUXODPKWRBCQR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



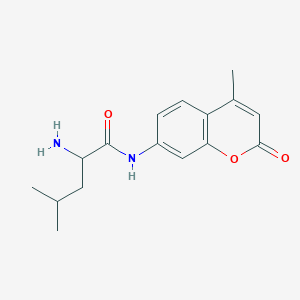
![2-[(Ethylcarbamoyl)amino]hexanoic acid](/img/structure/B13657383.png)
